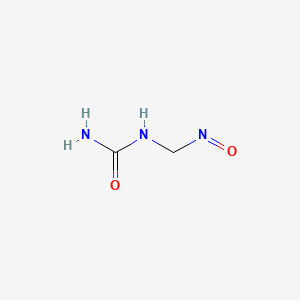
Nitrosomethylurea
描述
It is an alkylating agent that transfers its methyl group to nucleobases in nucleic acids, leading to mutations . This compound has been extensively studied for its effects on biological systems and its applications in scientific research.
准备方法
Nitrosomethylurea is typically prepared by the nitrosation of methylurea . Methylurea can be synthesized from various starting materials, including methylamine hydrochloride and potassium cyanate, methyl sulfate, ammonia, and potassium cyanate, methylamine hydrochloride and urea, or acetamide, bromine, and alkali . The nitrosation process involves the reaction of methylurea with nitrous acid under acidic conditions .
化学反应分析
Nitrosomethylurea undergoes several types of chemical reactions, including:
Alkylation: It acts as an alkylating agent, transferring its methyl group to nucleobases in nucleic acids.
Decomposition: Under alkaline conditions, this compound can decompose explosively.
Common reagents used in these reactions include strong acids, bases, and nucleophilic reagents . The major products formed from these reactions are methylated nucleobases and various toxic gases .
科学研究应用
Nitrosomethylurea has a wide range of applications in scientific research, including:
Carcinogenesis Studies: It is used to induce tumors in laboratory animals for cancer research
Mutagenesis Studies: Due to its mutagenic properties, it is used to study genetic mutations and their effects.
Drug Development: This compound is used in the development of new drugs and therapies, particularly in cancer treatment.
Biological Studies: It is used to study the effects of alkylating agents on biological systems, including DNA synthesis and cellular metabolism.
作用机制
The mechanism of action of nitrosomethylurea involves the transfer of its methyl group to nucleobases in nucleic acids, leading to AT:GC transition mutations . This alkylation process results in the formation of a carbonium ion, which then reacts with cellular macromolecules such as DNA . The specific molecular targets include guanine bases in DNA, leading to point mutations and subsequent carcinogenesis .
相似化合物的比较
Nitrosomethylurea is similar to other N-nitroso compounds, such as:
N-nitrosodimethylamine: Another potent carcinogen that induces tumors in various organs.
N-nitrosodiethylamine: Known for its hepatocarcinogenic properties.
Azoxymethane: A colon carcinogen that requires metabolic activation.
Compared to these compounds, this compound is unique in its ability to induce specific point mutations in DNA and its strong carcinogenic potency .
属性
IUPAC Name |
nitrosomethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-2(6)4-1-5-7/h1H2,(H3,3,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYANGWZZFRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC(=O)N)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190328 | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36851-80-6 | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036851806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (nitrosomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


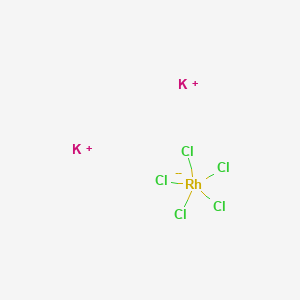
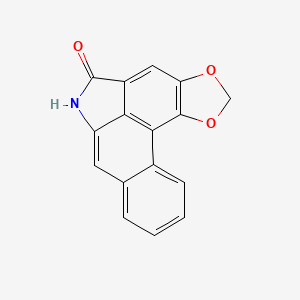
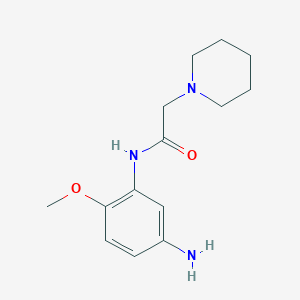
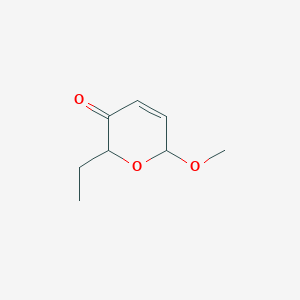

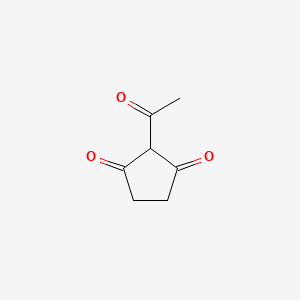


![N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1604968.png)

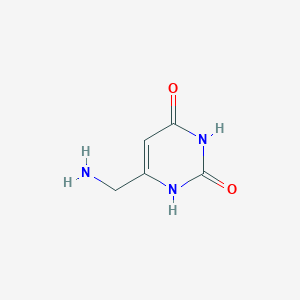

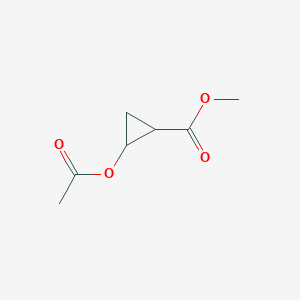
![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B1604978.png)
